molecular formula C19H32ClNO B5067359 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride

1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride

Cat. No. B5067359
M. Wt: 325.9 g/mol
InChI Key: RATMFJMLZPHKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride, also known as JNJ-7925476, is a novel selective dopamine D4 receptor antagonist. It was first synthesized by Janssen Pharmaceuticals in 2008 and has since been the subject of numerous scientific studies due to its potential applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride acts as a selective antagonist of the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, this compound can modulate the release of dopamine and other neurotransmitters, which are implicated in the regulation of mood, attention, and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include the modulation of dopamine release, changes in neural activity in the prefrontal cortex and limbic regions, and alterations in gene expression related to neurotransmitter signaling pathways.

Advantages and Limitations for Lab Experiments

1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride has several advantages for use in laboratory experiments, including its high selectivity for the dopamine D4 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, the compound's limited solubility in aqueous solutions can pose challenges for certain experimental protocols.

Future Directions

There are several potential future directions for research on 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride. These include further investigation of its therapeutic potential in various neurological and psychiatric disorders, the development of more efficient synthesis methods, and the optimization of dosing and administration protocols. Additionally, the compound's effects on other neurotransmitter systems and its potential for use in combination with other drugs should be explored.

Synthesis Methods

The synthesis of 1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride involves several steps, including the reaction of 4-(2-tert-butyl-4-methylphenoxy)butylamine with pyrrolidine and subsequent purification and crystallization to obtain the final product. The synthesis process has been optimized to ensure high yields and purity of the compound.

Scientific Research Applications

1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance abuse. The compound has shown promising results in preclinical studies, demonstrating its ability to reduce symptoms associated with these disorders.

properties

IUPAC Name

1-[4-(2-tert-butyl-4-methylphenoxy)butyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.ClH/c1-16-9-10-18(17(15-16)19(2,3)4)21-14-8-7-13-20-11-5-6-12-20;/h9-10,15H,5-8,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATMFJMLZPHKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCCC2)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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